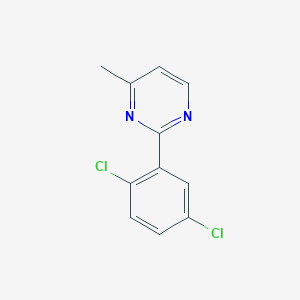

2-(2,5-Dichlorophenyl)-4-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine typically involves the condensation of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.

Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-methylpyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dichlorophenyl)-4-methylpyrimidine

- 2-(2,6-Dichlorophenyl)-4-methylpyrimidine

- 2-(3,5-Dichlorophenyl)-4-methylpyrimidine

Uniqueness

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.

Biological Activity

2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by recent studies and data.

- Chemical Formula : C10H8Cl2N2

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a pyrimidine ring substituted with a dichlorophenyl group and a methyl group.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

- In Vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. Specific values for similar pyrimidine derivatives ranged around 0.04 μmol .

- In Vivo Studies : In carrageenan-induced paw edema models, compounds structurally similar to this compound exhibited effective anti-inflammatory responses with ED50 values indicating potency similar to indomethacin .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 26.3 μM to 378.5 μM against several strains including E. coli and S. aureus. Notably, some derivatives showed higher potency than traditional antibiotics like ampicillin and streptomycin .

- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis through interactions with bacterial ribosomes .

3. Anticancer Activity

Emerging research indicates potential anticancer properties of pyrimidine derivatives.

- Cell Line Studies : In vitro tests on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed that compounds with similar structures exhibited antiproliferative effects. The presence of electron-withdrawing groups enhanced their activity against these cancer cell lines .

- Selectivity Index : Some derivatives showed selectivity towards cancer cells over normal cells, suggesting a promising therapeutic window for further development .

Case Studies

Several studies have documented the biological activity of pyrimidine derivatives:

- Study on Anti-inflammatory Effects :

- Antibacterial Evaluation :

- Anticancer Screening :

Data Tables

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-4-methylpyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,1H3 |

InChI Key |

YLHYCBGYIJBZLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.